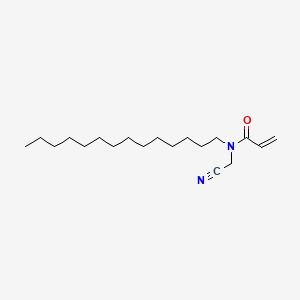

Cyano-myracrylamide

Description

Structure

2D Structure

Properties

Molecular Formula |

C19H34N2O |

|---|---|

Molecular Weight |

306.5 g/mol |

IUPAC Name |

N-(cyanomethyl)-N-tetradecylprop-2-enamide |

InChI |

InChI=1S/C19H34N2O/c1-3-5-6-7-8-9-10-11-12-13-14-15-17-21(18-16-20)19(22)4-2/h4H,2-3,5-15,17-18H2,1H3 |

InChI Key |

RIIUZCPEMOKUSJ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCN(CC#N)C(=O)C=C |

Origin of Product |

United States |

Foundational & Exploratory

The intricate dance of molecules: An in-depth guide to the mechanism of cyanoacrylate polymerization

For researchers, scientists, and drug development professionals, a thorough understanding of the polymerization mechanism of cyanoacrylates is paramount for harnessing their full potential in applications ranging from advanced medical adhesives to targeted drug delivery systems. This technical guide delves into the core principles governing the rapid and versatile polymerization of these unique monomers.

Cyanoacrylates, the chemical backbone of "super glues," are a class of vinyl monomers renowned for their exceptionally fast polymerization rates, initiated by even weak nucleophiles. This reactivity is attributed to the strong electron-withdrawing properties of the nitrile (-CN) and ester (-COOR) groups attached to the α-carbon of the vinyl group. This electronic arrangement renders the β-carbon highly electrophilic and susceptible to nucleophilic attack, triggering a chain-growth polymerization cascade. The primary mechanisms governing this process are anionic and zwitterionic polymerization, with radical polymerization also being achievable under specific conditions.

Anionic Polymerization: The Dominant Pathway

The most prevalent and commercially significant polymerization mechanism for cyanoacrylates is anionic polymerization.[1][2][3] This process is typically initiated by weak bases, with ubiquitous moisture being a common catalyst.[3][4][5]

Initiation: The polymerization is triggered by the conjugate addition of an anionic nucleophile or a weak base to the electrophilic β-carbon of the cyanoacrylate monomer.[1][2] Common initiators include hydroxyl ions (from water), alkoxides, amines, and phosphines.[1][2][5] This attack on the carbon-carbon double bond results in the formation of a carbanion at the α-carbon. This carbanion is resonance-stabilized by the adjacent nitrile and ester groups, which delocalize the negative charge, making the initiation step highly favorable.[1][6]

Propagation: The newly formed carbanion is a potent nucleophile and rapidly attacks the β-carbon of another monomer molecule. This process repeats, leading to the rapid growth of long polymer chains.[1][6] The propagation rate is exceptionally high, contributing to the near-instantaneous bonding characteristic of cyanoacrylate adhesives.[6]

Termination: In the absence of impurities or deliberately added terminating agents, anionic polymerization of cyanoacrylates can proceed as a "living" polymerization, meaning the growing chains remain active. However, the presence of acidic compounds can lead to termination. Strong acids will protonate the propagating carbanion, effectively killing the polymerization.[6] Weaker acids may act as chain transfer agents, terminating one chain while initiating another.[6]

Zwitterionic Polymerization: A Variation on a Theme

When neutral nucleophiles, such as tertiary amines or phosphines, initiate the polymerization, a zwitterionic mechanism is proposed.[7][8]

Initiation: The neutral nucleophile attacks the β-carbon of the cyanoacrylate monomer, forming a zwitterion – a molecule with both a positive (from the initiator) and a negative (the carbanion) charge.[7]

Propagation: The carbanionic end of the zwitterion then propagates the polymerization by attacking other monomer molecules, similar to the anionic mechanism.[7]

Radical Polymerization: A Less Common but Synthetically Useful Route

While less common due to the high reactivity of cyanoacrylates towards anionic polymerization, radical polymerization is also possible and offers a pathway to copolymerization with other vinyl monomers.[9][10] This mechanism requires the stringent exclusion of basic initiators and is typically carried out under acidic conditions to inhibit the dominant anionic pathway.[6][9]

Initiation: Conventional radical initiators, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, are used to generate free radicals that can add to the cyanoacrylate double bond.[6][11]

Propagation: The resulting radical propagates by adding to subsequent monomer units.

Termination: Termination occurs through standard radical combination or disproportionation reactions.

Quantitative Data on Polymerization Kinetics

The following tables summarize key quantitative data related to the kinetics of cyanoacrylate polymerization.

| Parameter | Monomer | Initiator/Conditions | Value | Reference |

| Propagation Rate Coefficient (kp) | n-Butyl 2-cyanoacrylate | Tetrabutylammonium salts in THF at 20°C | ~106 L·mol-1·s-1 | [6] |

| Propagation Rate Coefficient (kp) | Methyl Methacrylate (for comparison) | Tetraphenylphosphonium salt in THF at 20°C | 775 L·mol-1·s-1 | [6] |

| Bulk Parameter (kp/kt0.5) | Methyl 2-cyanoacrylate | AIBN at 60°C | 0.021 L·mol-1·s-1 | [6] |

| Propagation Rate Coefficient (kp) | Ethyl 2-cyanoacrylate | Radical polymerization with 7.0 wt% acetic acid at 30°C | 1622 L·mol-1·s-1 | [6] |

| Termination Rate Coefficient (kt) | Ethyl 2-cyanoacrylate | Radical polymerization with 7.0 wt% acetic acid at 30°C | 4.11 x 108 L·mol-1·s-1 | [6] |

Table 1: Kinetic Parameters for Cyanoacrylate Polymerization

Visualizing the Polymerization Pathways

Caption: Anionic polymerization of cyanoacrylate.

Caption: Zwitterionic polymerization of cyanoacrylate.

Experimental Protocols for Studying Polymerization

While detailed, step-by-step protocols are highly specific to the equipment and research question, the following outlines the general methodologies for key experiments used to investigate cyanoacrylate polymerization.

Kinetic Analysis using Raman Spectroscopy

Raman spectroscopy is a powerful non-invasive technique for monitoring the polymerization kinetics in real-time by tracking the disappearance of the C=C bond of the monomer.[1][2]

-

Sample Preparation: The cyanoacrylate monomer, with or without inhibitors or other additives, is placed in a sample holder. For studying the effect of initiators, the initiator solution is added at the start of the measurement.

-

Instrumentation: A Raman spectrometer equipped with a laser source (e.g., 532 nm) is used.[6] Confocal Raman microscopy can be employed for depth profiling of the polymerization.[6]

-

Data Acquisition: Raman spectra are collected at regular time intervals. The intensity of the peak corresponding to the C=C stretching vibration (around 1615-1630 cm⁻¹) is monitored.

-

Data Analysis: The decrease in the C=C peak intensity over time is used to calculate the rate of monomer conversion and determine the polymerization kinetics.

Caption: Workflow for kinetic analysis using Raman spectroscopy.

Calorimetry for Thermodynamic and Kinetic Studies

The polymerization of cyanoacrylates is highly exothermic, and calorimetry can be used to measure the heat evolved, which is directly proportional to the extent of reaction.[5]

-

Adiabatic Calorimetry: This technique is used to study the polymerization under conditions where no heat is exchanged with the surroundings. The temperature rise of the reaction mixture is measured over time to determine the reaction rate and enthalpy of polymerization.

-

Microcalorimetry: A sensitive technique to measure small heat changes, useful for studying the initiation and inhibition periods of the polymerization.[3]

-

Sample Preparation: The monomer and initiator are mixed in the calorimeter cell.

-

Data Acquisition: The heat flow or temperature change is recorded as a function of time.

-

Data Analysis: The resulting thermogram provides information on the rate of polymerization, total heat of polymerization, and the effect of different initiators and inhibitors.

Gel Permeation Chromatography (GPC) for Molecular Weight Analysis

GPC, also known as size-exclusion chromatography (SEC), is a fundamental technique for determining the molecular weight and molecular weight distribution of the resulting poly(cyanoacrylate).[12]

-

Sample Preparation: The polymerized cyanoacrylate is dissolved in a suitable solvent, such as tetrahydrofuran (THF) or acetone. The solution is then filtered before injection into the GPC system.[12][13]

-

Instrumentation: A GPC system consists of a pump, an injector, a series of columns packed with a porous gel, and a detector (typically a refractive index detector).[14]

-

Separation: The polymer molecules are separated based on their hydrodynamic volume as they pass through the columns. Larger molecules elute first, followed by smaller molecules.

-

Data Analysis: The elution profile is used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn), which provides information on the breadth of the molecular weight distribution.

Caption: Workflow for GPC analysis of poly(cyanoacrylate).

References

- 1. Raman Spectroscopic Characterization of Polymerization Kinetics of Cyanoacrylate Embolic Glues for Vascular Embolization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. arrow.tudublin.ie [arrow.tudublin.ie]

- 4. mdpi.com [mdpi.com]

- 5. pcbiochemres.com [pcbiochemres.com]

- 6. arrow.tudublin.ie [arrow.tudublin.ie]

- 7. Quantitative assessment of polymerization-binding mechanics of cyanoacrylates: model development and validation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Radical Polymerization of Alkyl 2-Cyanoacrylates - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Sample Preparation – GPC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 13. Gel Permeation Chromatography (GPC Analysis) | Lucideon [lucideon.com]

- 14. resolvemass.ca [resolvemass.ca]

A Comprehensive Technical Guide to the Chemical and Physical Properties of Poly(cyanoacrylamide)s

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core chemical and physical properties of poly(cyanoacrylamide)s, a versatile class of polymers with significant potential in biomedical and pharmaceutical applications. This document details their synthesis, characterization, and key properties, with a focus on quantitative data and detailed experimental protocols.

Chemical Properties and Synthesis

Poly(cyanoacrylamide)s are a class of polymers characterized by the presence of a cyano and an amide group attached to the polymer backbone. The most common subclass is the poly(alkyl 2-cyanoacrylate)s (PACAs), which are widely known for their use as instant adhesives and, more recently, as biodegradable polymers for drug delivery systems.[1][2]

The synthesis of poly(alkyl 2-cyanoacrylate)s can be achieved through two primary polymerization mechanisms: anionic and free-radical polymerization.[3]

Anionic Polymerization

Anionic polymerization is the most common and rapid method for synthesizing PACAs. It is typically initiated by weak bases or nucleophiles, such as water, amines, or phosphines.[1][3] The electron-withdrawing cyano and ester groups make the vinyl group highly susceptible to nucleophilic attack.

Experimental Protocol: Anionic Polymerization of Alkyl 2-Cyanoacrylate

This protocol describes a general procedure for the anionic polymerization of an alkyl 2-cyanoacrylate monomer in an aqueous medium to form nanoparticles, a common method for drug delivery applications.[4]

Materials:

-

Alkyl 2-cyanoacrylate monomer (e.g., ethyl 2-cyanoacrylate, n-butyl 2-cyanoacrylate)

-

Acidic aqueous solution (e.g., HCl solution, pH 2-3)

-

Stabilizer (e.g., dextran, poloxamer)

-

Purified water

Procedure:

-

Prepare an acidic aqueous solution (pH 2-3) containing a stabilizer. The stabilizer is crucial for controlling the size and preventing the aggregation of the resulting nanoparticles.

-

Add the alkyl 2-cyanoacrylate monomer to the acidic aqueous solution while stirring vigorously. The polymerization is typically carried out at room temperature.

-

The polymerization is initiated by the hydroxide ions in the water. The reaction is usually very rapid, and the formation of a milky-white suspension of nanoparticles is observed.

-

Continue stirring for a defined period (e.g., 1-3 hours) to ensure complete polymerization.

-

The resulting nanoparticle suspension can be purified by methods such as centrifugation or dialysis to remove unreacted monomer and excess stabilizer.

-

The purified nanoparticles can then be freeze-dried for long-term storage.

Free-Radical Polymerization

While less common due to the high reactivity of the monomer towards anionic polymerization, free-radical polymerization of cyanoacrylates can be achieved using conventional radical initiators, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide. This method requires stringent exclusion of any basic impurities that could initiate anionic polymerization.[3]

Experimental Protocol: Free-Radical Polymerization of N-[4-(4'-cyanophenoxy) phenyl] acrylamide (CPAM)

This protocol is based on the synthesis of a specific poly(cyanoacrylamide) derivative, poly-CPAM.[5]

Materials:

-

N-[4-(4'-cyanophenoxy) phenyl] acrylamide (CPAM) monomer

-

Azobisisobutyronitrile (AIBN) as initiator

-

Tetrahydrofuran (THF) as solvent

-

Methanol for precipitation

Procedure:

-

Dissolve the CPAM monomer and AIBN in THF in a reaction vessel.

-

Purge the solution with an inert gas (e.g., nitrogen or argon) to remove oxygen, which can inhibit free-radical polymerization.

-

Heat the reaction mixture to a specific temperature (e.g., 60-70 °C) to initiate the polymerization.

-

Maintain the reaction at this temperature for a set period (e.g., several hours) with continuous stirring.

-

After the reaction is complete, cool the solution to room temperature.

-

Precipitate the polymer by pouring the reaction mixture into a non-solvent, such as methanol.

-

Filter and wash the precipitated polymer to remove any unreacted monomer and initiator.

-

Dry the purified polymer under vacuum.

A generalized workflow for the synthesis and characterization of poly(cyanoacrylamide) is depicted below.

Caption: Generalized workflow for the synthesis and characterization of poly(cyanoacrylamide).

Physical and Chemical Properties

The properties of poly(cyanoacrylamide)s can be tuned by modifying the alkyl or aryl side chains. Generally, they are colorless, amorphous solids.[3]

Solubility

The solubility of poly(alkyl 2-cyanoacrylate)s is dependent on the length of the alkyl side chain. They are generally soluble in polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). Their solubility in nonpolar solvents (e.g., hexane) and polar protic solvents (e.g., methanol, water) is limited, though it improves with increasing alkyl chain length.[3] A specific derivative, poly-CPAM, has been reported to be soluble in many polar solvents.[5]

| Polymer | Solvents | Insoluble in | Reference |

| Poly(methyl 2-cyanoacrylate) | Polar aprotic solvents (e.g., DMSO, DMF) | Nonpolar solvents (hexane, ether), Polar protic solvents (methanol, water) | [3] |

| Poly(ethyl 2-cyanoacrylate) | Polar aprotic solvents (e.g., DMSO, DMF) | Nonpolar solvents (hexane, ether), Polar protic solvents (methanol, water) | [3] |

| Poly(n-butyl 2-cyanoacrylate) | Polar aprotic solvents (e.g., DMSO, DMF) | Nonpolar solvents (hexane, ether), Polar protic solvents (methanol, water) | [3] |

| Poly-CPAM | Many polar solvents | - | [5] |

Thermal Properties

The thermal stability of poly(cyanoacrylamide)s is a critical property, especially for applications involving thermal processing or in vivo use. The degradation of poly(alkyl 2-cyanoacrylate)s typically occurs via a chain-end unzipping mechanism, leading to the regeneration of the monomer.[6][7]

| Property | Polymer | Value | Reference |

| Glass Transition Temperature (Tg) | Poly(methyl 2-cyanoacrylate) | ~165 °C | [3] |

| Poly(ethyl 2-cyanoacrylate) | 140-150 °C | [8] | |

| Poly(n-butyl 2-cyanoacrylate) | ~65 °C | [3] | |

| Poly(allyl 2-cyanoacrylate) | ~130 °C | [3] | |

| Poly(n-octyl 2-cyanoacrylate) | ~ -10 °C | [3] | |

| Poly(n-decyl 2-cyanoacrylate) | ~ -78 °C | [3] | |

| Poly-CPAM | 353.5 °C | [3] | |

| Decomposition Temperature | Poly(ethyl 2-cyanoacrylate) | Onset ~160 °C | [1] |

| Poly-CPAM | Commences at 300 °C | [3] |

Experimental Protocol: Thermogravimetric Analysis (TGA)

TGA is used to determine the thermal stability and decomposition profile of a polymer.

Instrumentation:

-

Thermogravimetric Analyzer

Procedure:

-

A small, accurately weighed sample of the polymer (typically 5-10 mg) is placed in a sample pan (e.g., platinum or alumina).

-

The sample is heated in a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min).

-

The weight of the sample is continuously monitored as a function of temperature.

-

The resulting TGA curve plots the percentage of weight loss against temperature, from which the onset of decomposition and other thermal events can be determined.

Optical and Electrical Properties

Poly(alkyl 2-cyanoacrylate)s are generally transparent materials with refractive indices in the range of 1.45–1.48. Their dielectric constants typically vary from 3.3 to 5.4 at 1 MHz.[3]

| Property | Value | Reference |

| Refractive Index | 1.45 – 1.48 | [3] |

| Dielectric Constant (at 1 MHz) | 3.3 – 5.4 | [3] |

Mechanical Properties

Poly(alkyl 2-cyanoacrylate)s are generally brittle materials, though their mechanical properties can be influenced by the length of the alkyl side chain. The storage moduli of these polymers tend to decrease with an increase in the size of the alkyl side chain.[3][7] For instance, a cyanoacrylate-telechelic three-arm star polyisobutylene, Ø(PIB-CA)3, has a reported tensile strength of 1.6 MPa and a Young's Modulus of 4.9 MPa.[9]

Biomedical Applications and Cellular Interactions

Poly(cyanoacrylamide)s, particularly in the form of nanoparticles, have garnered significant interest for drug delivery applications due to their biodegradability and biocompatibility.[2][4] The biocompatibility of these polymers is influenced by the length of the alkyl side chain, with longer chains generally exhibiting lower toxicity.[10]

Cellular Uptake of Poly(cyanoacrylate) Nanoparticles

The cellular uptake of poly(cyanoacrylate) nanoparticles is a critical step in their function as drug delivery vehicles. Studies have shown that these nanoparticles are internalized by cells primarily through endocytosis.[11] The two main endocytic pathways involved are clathrin-mediated endocytosis and caveolin-mediated endocytosis.[11]

Clathrin-Mediated Endocytosis (CME): This is a major pathway for the internalization of various molecules and nanoparticles. It involves the formation of clathrin-coated pits on the cell membrane, which invaginate and pinch off to form clathrin-coated vesicles containing the nanoparticles.

Caveolin-Mediated Endocytosis: This pathway involves flask-shaped invaginations of the plasma membrane called caveolae, which are rich in cholesterol and sphingolipids. Caveolin-1 is the primary protein component of caveolae.[6][11]

The diagram below illustrates the generalized pathways for the cellular uptake of poly(cyanoacrylate) nanoparticles.

Caption: Cellular uptake of poly(cyanoacrylate) nanoparticles via endocytosis.

Intracellular Degradation and Drug Release

Once internalized, poly(cyanoacrylate) nanoparticles are trafficked through the endo-lysosomal pathway. The acidic environment of the lysosomes facilitates the degradation of the polymer matrix, leading to the release of the encapsulated drug.[11] The degradation rate is dependent on the length of the alkyl side chain, with shorter chains degrading faster.[4] For example, poly(butyl cyanoacrylate) (PBCA) nanoparticles have been shown to degrade significantly within 24 hours inside cells, while poly(octyl cyanoacrylate) (POCA) nanoparticles remain largely intact over the same period.[11] This tunable degradation rate is a key advantage for controlling drug release profiles.

Conclusion

Poly(cyanoacrylamide)s, and in particular poly(alkyl 2-cyanoacrylate)s, are a class of polymers with a unique combination of properties that make them highly valuable for a range of applications, from industrial adhesives to advanced drug delivery systems. Their tunable synthesis, well-characterized physical and chemical properties, and biocompatibility underscore their potential for further development in the pharmaceutical and biomedical fields. This guide provides a foundational understanding of these materials for researchers and professionals seeking to leverage their unique characteristics.

References

- 1. researchgate.net [researchgate.net]

- 2. afinitica.com [afinitica.com]

- 3. researchgate.net [researchgate.net]

- 4. Caveolin-Mediated Endocytosis: Bacterial Pathogen Exploitation and Host–Pathogen Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. journals.physiology.org [journals.physiology.org]

- 7. US20170028099A1 - Method for the production of poly(2-octyl cyanoacrylate)-polyisobutylene co-network, and super initiators therefor - Google Patents [patents.google.com]

- 8. Endocytosis via caveolae: alternative pathway with distinct cellular compartments to avoid lysosomal degradation? - PMC [pmc.ncbi.nlm.nih.gov]

- 9. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 10. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 11. Regulation of Clathrin-Mediated Endocytosis - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the Biocompatibility and Cytotoxicity of Cyanoacrylamide-Based Polymers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyanoacrylamide-based polymers, renowned for their rapid adhesion and polymerization properties, are increasingly explored for a multitude of biomedical applications, ranging from tissue adhesives to drug delivery nanocarriers. Their clinical and preclinical utility is, however, intrinsically linked to their biocompatibility and potential cytotoxicity. This technical guide provides a comprehensive overview of the current understanding of the biological response to these polymers. We delve into the mechanisms of cytotoxicity, primarily driven by the release of degradation byproducts such as formaldehyde, and explore the influence of the polymer's chemical structure, particularly the alkyl chain length, on its toxicological profile. This document summarizes key quantitative data from in vitro and in vivo studies, presents detailed experimental protocols for assessing biocompatibility and cytotoxicity, and visualizes the cellular signaling pathways implicated in the response to cyanoacrylamide-based materials.

Introduction

Cyanoacrylamides are a class of vinyl monomers that undergo rapid anionic polymerization in the presence of weak bases, such as water or amines, making them ideal candidates for applications requiring in-situ solidification. This property has been leveraged in the development of surgical glues, hemostatic agents, and nanoformulations for targeted drug delivery. However, the very reactivity that makes them attractive also raises concerns about their interaction with biological systems. The degradation of poly(cyanoacrylamide)s can lead to the release of potentially toxic compounds, which can elicit cellular stress responses, inflammation, and apoptosis. A thorough understanding of these processes is paramount for the rational design of safe and effective cyanoacrylamide-based biomaterials.

Mechanisms of Cytotoxicity

The primary mechanism of cyanoacrylamide-induced cytotoxicity is attributed to the degradation of the polymer backbone, which releases cyanoacetate and formaldehyde.[1][2] Formaldehyde, a known cytotoxic and carcinogenic agent, can induce cellular damage by cross-linking proteins and nucleic acids.[3][4] Studies have consistently shown that the rate of degradation and, consequently, the concentration of released formaldehyde are dependent on the length of the alkyl ester side chain of the cyanoacrylate monomer.[1][2] Shorter alkyl chains, such as in methyl and ethyl cyanoacrylate, degrade more rapidly and exhibit higher cytotoxicity compared to their longer-chain counterparts like n-butyl and 2-octyl cyanoacrylate.[5][6]

In the context of nanoparticles, the physicochemical properties of the particles, including size, surface charge, and surface modifications, also play a crucial role in their interaction with cells and subsequent toxicological effects.[7] Poly(alkyl cyanoacrylate) (PACA) nanoparticles have been shown to induce the generation of reactive oxygen species (ROS), leading to oxidative stress, mitochondrial dysfunction, and the activation of apoptotic pathways.[8]

Quantitative Biocompatibility and Cytotoxicity Data

The following tables summarize quantitative data from various studies on the biocompatibility and cytotoxicity of cyanoacrylamide-based polymers. These data provide a comparative overview of the effects of different polymer formulations on various cell types and in in-vivo models.

Table 1: In Vitro Cytotoxicity of Cyanoacrylamide-Based Polymers and Nanoparticles

| Polymer/Nanoparticle | Cell Line | Assay | Concentration/Dose | Time Point | Cell Viability (%) / IC50 | Reference |

| Prepolymerized Allyl 2-CA (PACA) | L929 Mouse Fibroblasts | WST-1 | 5 µl/10^5 cells | 24 hr | ~54% | [9] |

| Dermabond® (2-Octyl Cyanoacrylate) | L929 Mouse Fibroblasts | WST-1 | 5 µl/10^5 cells | 24 hr | ~53% | [9] |

| Prepolymerized Allyl 2-CA (PACA) | L929 Mouse Fibroblasts | WST-1 | 5 µl/10^5 cells | 72 hr | ~94% | [9] |

| Dermabond® (2-Octyl Cyanoacrylate) | L929 Mouse Fibroblasts | WST-1 | 5 µl/10^5 cells | 72 hr | ~95% | [9] |

| N-Butyl Cyanoacrylate (NBCA) | L929 Mouse Fibroblasts | MTT | Not specified | 24 hr | 72.0 ± 5.7% (line application) | [10] |

| 2-Octyl Cyanoacrylate (2-OCA) | L929 Mouse Fibroblasts | MTT | Not specified | 24 hr | 73.5 ± 19.9% (line application) | [10] |

| N-Butyl Cyanoacrylate (NBCA) | L929 Mouse Fibroblasts | MTT | Not specified | 72 hr | 37.8 ± 3.7% (line application) | [10] |

| 2-Octyl Cyanoacrylate (2-OCA) | L929 Mouse Fibroblasts | MTT | Not specified | 72 hr | 30.7 ± 4.5% (line application) | [10] |

| Poly(n-butyl cyanoacrylate) (PBCA) NPs | Various (12 cell lines) | CellTiter-Glo® | - | 24 hr | Average IC50: 31 µg/mL | [11] |

| Poly(2-ethylbutyl cyanoacrylate) (PEBCA) NPs | Various (12 cell lines) | CellTiter-Glo® | - | 24 hr | Average IC50: 68 µg/mL | [11] |

| Poly(octyl cyanoacrylate) (POCA) NPs | Various (12 cell lines) | CellTiter-Glo® | - | 24 hr | Average IC50: 12 µg/mL | [11] |

| Poly(ethyl 2-cyanoacrylate) (PECA) NPs | Caco-2 | MTT | 100 µg/mL | 24 hr | ~80% | [12] |

| Poly(ethyl 2-cyanoacrylate) (PECA) NPs | Caco-2 | MTT | 1000 µg/mL | 24 hr | ~30% | [12] |

Table 2: In Vivo Inflammatory Response to Cyanoacrylamide-Based Implants

| Polymer | Animal Model | Implantation Site | Time Point | Inflammatory Cell Infiltration (cells/HPF) | Cytokine Levels | Reference |

| n-Butyl Cyanoacrylate (NBCA) | Rat | Cervical deep tissue | 30 days | Lymphoplasma cells: 100 (70-100), Neutrophils: 2 (2-30), Multinuclear giant cells: 22 (16-34) | Not specified | [11] |

| n-Butyl Cyanoacrylate (NBCA) | Rat | Cervical deep tissue | 360 days | Lymphoplasma cells: 30 (30-50), Neutrophils: 0 (0-2), Multinuclear giant cells: 16 (12-22) | Not specified | [11] |

| Cyanoacrylate ester (Super Bonder) | Wistar Rat | Subcutaneous tissue | 7 days | More aggressive inflammatory reaction compared to control | Not specified | [13] |

| n-Butyl Cyanoacrylate (Histoacryl) | Wistar Rat | Subcutaneous tissue | 7 days | More aggressive inflammatory reaction compared to control | Not specified | [13] |

| Alpha-cyanoacrylate (Three Bond) | Wistar Rat | Subcutaneous tissue | 7 days | Inflammatory reaction closer to control | Not specified | [13] |

| Polyurethane (PEU) | Sprague Dawley Rat | Subcutaneous | 4 days | Not specified | IL-6: ~2000 pg/mL, TNF-α: ~150 pg/mL | [14] |

| Silicone Rubber (SR) | Sprague Dawley Rat | Subcutaneous | 4 days | Not specified | IL-6: ~2000 pg/mL, TNF-α: ~250 pg/mL | [14] |

Experimental Protocols

In Vitro Cytotoxicity Assessment: Alamar Blue Assay

The Alamar Blue assay is a widely used method to assess cell viability and proliferation. It utilizes the redox indicator resazurin, which is reduced by metabolically active cells to the fluorescent compound resorufin.

Protocol:

-

Cell Seeding: Plate cells in a 96-well microplate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

-

Treatment: Expose the cells to various concentrations of the cyanoacrylamide-based polymer or its extracts. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

-

Incubation: Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours).

-

Alamar Blue Addition: Prepare a working solution of Alamar Blue reagent by diluting it 1:10 in pre-warmed cell culture media. Remove the treatment media from the wells and replace it with the Alamar Blue working solution.[14]

-

Incubation with Reagent: Incubate the plates for 1-4 hours at 37°C, protected from light.

-

Measurement: Measure the fluorescence at an excitation wavelength of 560 nm and an emission wavelength of 590 nm using a microplate reader.[3] Alternatively, absorbance can be measured at 570 nm and 600 nm.

-

Data Analysis: Calculate cell viability as a percentage of the untreated control after subtracting the background fluorescence/absorbance from the media-only wells.

Apoptosis Detection: TUNEL Assay

The Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay is a method for detecting DNA fragmentation, which is a hallmark of late-stage apoptosis.

Protocol:

-

Cell Culture and Treatment: Culture cells on coverslips or in chamber slides and treat them with the cyanoacrylamide-based polymer for the desired time. Include positive (e.g., DNase I treated) and negative controls.

-

Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.[15]

-

Permeabilization: Permeabilize the cells with 0.25% Triton X-100 in PBS for 20 minutes at room temperature to allow the labeling enzyme to access the nucleus.[15]

-

Equilibration: Wash the cells with PBS and then incubate with an equilibration buffer provided in the TUNEL assay kit for 10 minutes.

-

TdT Labeling: Prepare the TUNEL reaction mixture containing Terminal deoxynucleotidyl transferase (TdT) and fluorescently labeled dUTP according to the kit manufacturer's instructions. Incubate the cells with the reaction mixture for 60 minutes at 37°C in a humidified chamber, protected from light.[16]

-

Washing: Wash the cells several times with PBS to remove unincorporated nucleotides.

-

Counterstaining (Optional): Counterstain the nuclei with a DNA-binding dye such as DAPI or Hoechst to visualize all cells.

-

Imaging: Mount the coverslips onto microscope slides and visualize the cells using a fluorescence microscope. Apoptotic cells will exhibit bright nuclear fluorescence.

In Vivo Biocompatibility Assessment in a Rat Model

This protocol outlines a general procedure for assessing the in vivo biocompatibility of cyanoacrylamide-based adhesives through subcutaneous implantation in rats.

Protocol:

-

Animal Model: Use adult male Wistar or Sprague-Dawley rats.[1][11][13]

-

Material Preparation: Sterilize the cyanoacrylamide adhesive and any carrier material (e.g., polyvinyl chloride sponge) prior to implantation.

-

Surgical Procedure:

-

Anesthetize the rat using an appropriate anesthetic agent (e.g., ketamine/xylazine mixture).[1]

-

Shave and disinfect the dorsal skin.

-

Make a small incision and create a subcutaneous pocket.

-

Implant the cyanoacrylamide material. A control group should receive an inert material or a sham surgery.

-

Suture the incision.

-

-

Post-operative Care: Monitor the animals for any signs of distress or adverse reactions. Provide appropriate analgesia.

-

Euthanasia and Tissue Collection: At predetermined time points (e.g., 7, 21, 45, 50, 100, 150 days), euthanize the animals and carefully excise the implant and surrounding tissue.[1][13]

-

Histological Analysis:

-

Fix the tissue samples in 10% buffered formalin.

-

Embed the tissues in paraffin and section them.

-

Stain the sections with Hematoxylin and Eosin (H&E) to assess the inflammatory cell infiltrate and overall tissue morphology.

-

Stain with Masson's Trichrome to evaluate the extent of fibrosis and collagen deposition.

-

-

Immunohistochemistry (Optional): Perform immunohistochemical staining for specific inflammatory cell markers (e.g., CD68 for macrophages) to quantify the inflammatory response.

-

Cytokine Analysis (Optional): Collect exudate from the implant site and analyze the levels of pro-inflammatory (e.g., IL-6, TNF-α) and anti-inflammatory cytokines using ELISA or multiplex bead assays.[14][17]

Cellular Signaling Pathways

Cyanoacrylamide-based polymers and their degradation products can modulate several key cellular signaling pathways, leading to the observed cytotoxic and inflammatory responses.

TAK1, NF-κB, and MAPK Signaling

Transforming growth factor-beta-activated kinase 1 (TAK1) is a crucial upstream kinase that regulates both the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[18][19] Certain cyanoacrylamide derivatives have been shown to act as inhibitors of TAK1.[18] Inhibition of TAK1 can disrupt the pro-survival signals mediated by NF-κB, potentially leading to apoptosis. The MAPK pathway, which includes cascades like ERK, JNK, and p38, is involved in a wide range of cellular processes, including proliferation, differentiation, and apoptosis. Dysregulation of this pathway by cyanoacrylamide-based materials can contribute to their cytotoxic effects.

References

- 1. mdpi.com [mdpi.com]

- 2. The cellular function and molecular mechanism of formaldehyde in cardiovascular disease and heart development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. biorxiv.org [biorxiv.org]

- 4. OPUS 4 | Effects of formaldehyde on YAP and NF-κB signaling pathways in mammalian cells [opus.bsz-bw.de]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. oncotarget.com [oncotarget.com]

- 8. Engineered nanoparticles induce cell apoptosis: potential for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Biocompatibility of a Novel Cyanoacrylate Based Tissue Adhesive: Cytotoxicity and Biochemical Property Evaluation | PLOS One [journals.plos.org]

- 10. Biocompatibility of a Novel Cyanoacrylate Based Tissue Adhesive: Cytotoxicity and Biochemical Property Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Biocompatibility of n-butyl-2-cyanoacrylate (Histoacryl) in cervical structures of rats: prospective in vivo study - PMC [pmc.ncbi.nlm.nih.gov]

- 12. dergipark.org.tr [dergipark.org.tr]

- 13. In vivo qualitative analysis of the biocompatibility of different cyanoacrylate-based adhesives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Quantitative in vivo Cytokine Analysis at Synthetic Biomaterial Implant Sites - PMC [pmc.ncbi.nlm.nih.gov]

- 15. scielo.br [scielo.br]

- 16. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]

- 17. In Vivo Cytokine-Associated Responses to Biomaterials - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Introduction to DOT Plot Analysis in Bioinformatics - Omics tutorials [omicstutorials.com]

- 19. TAK1-TABs Complex: A Central Signalosome in Inflammatory Responses - PMC [pmc.ncbi.nlm.nih.gov]

Understanding the reactivity of the cyano group in acrylamide

An In-depth Technical Guide to the Reactivity of the Cyano Group in Acrylamide

Introduction

Acrylamide and its derivatives are fundamental building blocks in polymer chemistry and have gained significant traction in drug development as covalent modifiers of biological macromolecules. The reactivity of the acrylamide scaffold is predominantly characterized by its α,β-unsaturated system, which makes it susceptible to Michael addition reactions with nucleophiles. The introduction of a cyano (-C≡N) group, particularly at the α-position, profoundly alters the electronic properties and reactivity of the parent molecule. This guide provides a detailed examination of the reactivity of the cyano group in the context of the acrylamide framework, with a focus on its implications for researchers, scientists, and drug development professionals.

The cyano group is a potent electron-withdrawing group. Its presence on the acrylamide backbone significantly influences the molecule's electrophilicity, reaction kinetics, and the stability of its covalent adducts. Understanding these nuances is critical for the rational design of targeted covalent inhibitors and other functionalized materials.

Core Reactivity: The Michael Addition

The primary mode of reaction for acrylamides in a biological context is the Michael or conjugate addition, typically with soft nucleophiles like the thiol group of cysteine residues in proteins.[1][2][3] The electron-withdrawing effect of the amide's carbonyl group polarizes the carbon-carbon double bond, rendering the β-carbon electrophilic and susceptible to nucleophilic attack.[1][3]

Influence of the α-Cyano Group on Michael Addition

When a cyano group is positioned at the α-carbon, it acts in concert with the amide carbonyl to further increase the electrophilicity of the β-carbon. This "dual activation" has two major consequences:

-

Increased Reaction Rate: The enhanced electrophilicity of the β-carbon accelerates the rate of the initial nucleophilic attack.[4][5] This leads to a faster formation of the covalent adduct compared to unsubstituted acrylamides.

-

Promotion of Reversibility: While accelerating the forward reaction, the α-cyano group also significantly increases the acidity of the α-proton in the resulting Michael adduct.[4][6][7] This acidic proton can be abstracted by a base, leading to a carbanion intermediate that is stabilized by both the cyano and carbonyl groups. This intermediate can then readily undergo an elimination reaction (E1cB mechanism) to regenerate the starting acrylamide and the free thiol, rendering the overall reaction reversible.[7]

This reversible covalent chemistry is a highly attractive feature in drug design, as it can reduce the potential for off-target modifications and associated toxicity while maintaining high target occupancy.[6][7][8]

Caption: Logical workflow of the reversible Michael addition of a thiol to an α-cyanoacrylamide.

Direct Reactions of the Cyano Group

While the cyano group's primary role in α-cyanoacrylamides is often modulatory, the nitrile functionality itself can undergo direct chemical transformations.

Hydrolysis

The triple bond of the nitrile group can be hydrolyzed to a carboxylic acid. This reaction typically proceeds in two stages: initial conversion to an amide, followed by hydrolysis of the amide.[9][10]

-

Acid-Catalyzed Hydrolysis: Protonation of the nitrile nitrogen activates the carbon for nucleophilic attack by water.[9][10]

-

Base-Catalyzed Hydrolysis: Direct nucleophilic attack of a hydroxide ion on the nitrile carbon initiates the reaction.[9][10]

-

Enzymatic Hydrolysis: A notable industrial process uses the enzyme nitrile hydratase to convert a nitrile (acrylonitrile) into an amide (acrylamide) with high specificity and yield under mild conditions.[11][12][13] This biotransformation avoids the formation of by-products common in chemical hydrolysis.[11]

Reduction

The cyano group can be reduced to a primary amine (-CH₂NH₂) using strong reducing agents like lithium aluminum hydride (LiAlH₄).[9][10][14] The reaction involves successive nucleophilic additions of hydride ions to the nitrile carbon.[10]

Cycloaddition Reactions

Although unactivated nitriles are generally poor partners in pericyclic reactions, they can participate as dienophiles or enophiles in intramolecular Diels-Alder and ene reactions, particularly in cascade sequences that build complex heterocyclic systems.[15][16]

Quantitative Data on Reactivity

The reactivity of acrylamides with biological nucleophiles can be quantified by measuring second-order reaction rate constants. The data below illustrates the difference in reactivity between unsubstituted acrylamides and their less reactive methacrylamide counterparts when reacting with the biological thiol glutathione (GSH). The presence of an α-cyano group would be expected to significantly increase these rate constants.

| Compound | Abbreviation | Second-Order Rate Constant with GSH (k_GSH) [M⁻¹ h⁻¹] |

| N,N'-methylenebis(acrylamide) | NMBA | 134.800 |

| Acrylamide | AA | 12.240 |

| N-isopropylacrylamide | NIPA | 3.528 |

| N,N-diethylacrylamide | NDA | 2.574 |

| N,N-dimethylacrylamide | DMAA | 2.628 |

| Methacrylamide | MAA | No Reaction |

| N-(hydroxymethyl)methacrylamide | NHMA | No Reaction |

Data sourced from Huchthausen et al., Chemical Research in Toxicology (2023).[2]

Experimental Protocols

Protocol 1: Assessing Covalent Reversibility via Mass Spectrometry

Objective: To determine if the covalent adduct formed between an α-cyanoacrylamide inhibitor and a target protein (or a model thiol like glutathione) is reversible.

Materials:

-

α-cyanoacrylamide compound of interest

-

Glutathione (GSH) or target protein with a reactive cysteine

-

Ammonium bicarbonate buffer (50 mM, pH 7.4)

-

High-resolution mass spectrometer (e.g., LC-Q-TOF MS)

-

Quenching solution (e.g., 1% formic acid)

-

Dialysis or size-exclusion chromatography equipment (for protein experiments)

Methodology:

-

Adduct Formation: Incubate the α-cyanoacrylamide compound (e.g., 100 µM) with an equimolar or slight excess of GSH or the target protein in the ammonium bicarbonate buffer at a controlled temperature (e.g., 37°C).

-

Time-Point Sampling: At various time points (e.g., 0, 15 min, 1 hr, 4 hr), withdraw an aliquot of the reaction mixture. Immediately quench the reaction by adding the formic acid solution to stop further reaction.

-

Confirmation of Adduct: Analyze the quenched samples by mass spectrometry to confirm the formation of the covalent adduct. The expected mass will be the sum of the inhibitor and the thiol/protein mass.

-

Reversibility Assay (Dilution Method): After confirming adduct formation (e.g., after 1 hour of incubation), dilute the reaction mixture significantly (e.g., 100-fold) with the buffer. This shifts the equilibrium, favoring the dissociation of a reversible adduct.

-

Monitoring Dissociation: Continue to incubate the diluted mixture. Take time-point samples (e.g., 0, 1, 4, 8, 24 hours post-dilution) and analyze by mass spectrometry.

-

Data Analysis: Quantify the relative peak intensities of the un-modified thiol/protein and the covalent adduct over time. A time-dependent increase in the signal for the free thiol/protein and a corresponding decrease in the adduct signal indicates reversible binding.

Caption: A typical experimental workflow to test for reversible covalent binding.

Application in Drug Development: Signaling Pathway Inhibition

The unique reactivity of α-cyanoacrylamides has been exploited in the design of reversible covalent inhibitors targeting kinases in cellular signaling pathways. For example, inhibitors of Transforming growth factor-β-activated kinase 1 (TAK1) have been developed using this chemistry to engage a non-catalytic cysteine residue.[6] This approach allows for potent and selective inhibition while minimizing the risk of permanent, off-target enzyme inactivation.

Caption: Signaling pathway demonstrating reversible covalent inhibition of a kinase by an α-cyanoacrylamide.

Conclusion

The cyano group is a small but powerful functional group that dramatically alters the reactivity of the acrylamide scaffold. Its strong electron-withdrawing nature enhances the rate of Michael addition while simultaneously engineering a mechanism for reversibility through the acidification of the α-proton on the covalent adduct. This unique combination of properties has made α-cyanoacrylamides a privileged chemical scaffold in modern drug discovery, particularly for the development of targeted reversible covalent inhibitors. Beyond this modulatory role, the nitrile's intrinsic reactivity towards hydrolysis and reduction offers further opportunities for chemical modification and functionalization. A thorough understanding of these principles is essential for professionals seeking to harness the chemical potential of cyano-substituted acrylamides in their research and development endeavors.

References

- 1. researchgate.net [researchgate.net]

- 2. Reactivity of Acrylamides Causes Cytotoxicity and Activates Oxidative Stress Response - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Molecular determinants of acrylamide neurotoxicity through covalent docking - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Covalent Modifiers: A Chemical Perspective on the Reactivity of α,β-Unsaturated Carbonyls with Thiols via Hetero-Michael Addition Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Reversible targeting of noncatalytic cysteines with chemically tuned electrophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and biological activity of 2-cyanoacrylamide derivatives tethered to imidazopyridine as TAK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Nitriles: an attractive approach to the development of covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. tandfonline.com [tandfonline.com]

- 12. tandfonline.com [tandfonline.com]

- 13. Nitrile hydratase and its application to industrial production of acrylamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Cyano Diels-Alder and Cyano Ene Reactions. Applications in a Formal [2 + 2 + 2] Cycloaddition Strategy for the Synthesis of Pyridines [dspace.mit.edu]

- 16. Cyano Diels-Alder and Cyano Ene Reactions. Applications in a Formal [2 + 2 + 2] Cycloaddition Strategy for the Synthesis of Pyridines - PMC [pmc.ncbi.nlm.nih.gov]

Reversible Covalent Inhibition Mechanism of Cyanoacrylamides: An In-depth Technical Guide

Abstract

Reversible covalent inhibitors have emerged as a promising therapeutic modality, combining the sustained target engagement of covalent inhibitors with the improved safety profile of reversible binders. Among the various electrophilic "warheads" used to achieve this, the α-cyanoacrylamide group has proven to be particularly effective. This technical guide provides a comprehensive overview of the mechanism, kinetics, and experimental characterization of cyanoacrylamide-based reversible covalent inhibitors for an audience of researchers, scientists, and drug development professionals.

The Mechanism of Reversible Covalent Inhibition

The inhibitory action of cyanoacrylamides is a two-step process that begins with the non-covalent binding of the inhibitor to the target protein, followed by the formation of a covalent bond.[1] This interaction typically targets a nucleophilic amino acid residue, most commonly cysteine, located within or near the protein's active site.[2][3]

-

Non-covalent Complex Formation: The inhibitor initially forms a non-covalent enzyme-inhibitor complex (E•I), driven by interactions such as hydrogen bonding and hydrophobic contacts.

-

Covalent Adduct Formation: The nucleophilic thiol group of a cysteine residue attacks the electrophilic β-carbon of the cyanoacrylamide moiety in a Michael addition reaction.[2][4] This results in the formation of a covalent adduct (E-I).

-

Reversibility: The key feature of this interaction is its reversibility. The covalent bond can dissociate through a retro-Michael reaction, regenerating the free enzyme and inhibitor.[2][4] The presence of the electron-withdrawing cyano group is crucial, as it increases the acidity of the α-carbon proton, facilitating the elimination reaction that leads to bond cleavage.[5]

This dynamic equilibrium allows for prolonged target occupancy while minimizing the risk of permanent, off-target modifications, a concern often associated with irreversible covalent inhibitors.[6]

Caption: The two-step mechanism of reversible covalent inhibition.

Quantitative Analysis and Key Kinetic Parameters

A thorough kinetic characterization is essential to understand the behavior of reversible covalent inhibitors. The key parameters are:

-

KI : The dissociation constant for the initial non-covalent binding step.

-

kinact (or kon): The rate constant for the formation of the covalent adduct from the non-covalent complex.

-

kreact (or koff): The rate constant for the reversal of the covalent bond.

These parameters are crucial for optimizing an inhibitor's pharmacological profile, including its potency and residence time on the target.[2]

Data Summary Table

The following table presents kinetic data for several exemplary cyanoacrylamide-based inhibitors, highlighting their potency and reversible covalent properties against various kinase targets.

| Inhibitor | Target Kinase | Nucleophilic Residue | IC50 (nM) | Residence Time (τ = 1/koff) | Key Findings |

| Rilzabrutinib | Bruton's Tyrosine Kinase (BTK) | Cys481 | ~1-10 | Prolonged | Demonstrates durable target occupancy in cells after washout.[1] |

| EGFR Inhibitor 31 | EGFRL858R/T790M | Cys797 | 20 | Not Reported | Shows selectivity for mutant EGFR over wildtype.[7] |

| TAK1 Inhibitor 13h | TAK1 | Cys (presumed) | 27 | Not Reported | Confirmed reversible reaction with β-mercaptoethanol.[5] |

| RSK2 Inhibitors | RSK2 | Cys | pM to sub-nM | Slow dissociation | Achieved high potency and selectivity through this mechanism.[3] |

Essential Experimental Protocols

Accurately characterizing the mechanism of reversible covalent inhibitors requires specific biochemical and biophysical assays.

Enzyme Inhibition Assay for IC50 Determination

Objective: To measure the concentration of an inhibitor required to reduce enzyme activity by 50% under specific conditions.

Methodology:

-

Enzyme and Substrate Preparation: Prepare the target enzyme and its corresponding substrate in an appropriate assay buffer.

-

Inhibitor Dilution: Create a serial dilution of the cyanoacrylamide inhibitor (typically in DMSO, then diluted in assay buffer).

-

Pre-incubation: Mix the enzyme with the various inhibitor concentrations and pre-incubate for a defined period to allow the binding equilibrium to be approached. Note that for covalent inhibitors, the IC50 can be time-dependent.[8]

-

Reaction Initiation: Start the enzymatic reaction by adding the substrate (and co-factors like ATP for kinases).

-

Data Acquisition: Monitor the reaction progress (e.g., by measuring fluorescence or absorbance) over time using a plate reader.

-

Data Analysis: Calculate initial reaction velocities and plot them against the inhibitor concentration. Fit the data to a suitable dose-response curve to determine the IC50 value.

Jump-Dilution Assay for koff (Dissociation Rate) Determination

Objective: To measure the inhibitor's dissociation rate constant (koff) and determine its residence time on the target. This is a critical assay for confirming reversibility.

Methodology:

-

Complex Formation: Incubate the enzyme with a saturating concentration of the inhibitor (e.g., 10-20 times the IC50) to ensure maximal formation of the covalent E-I complex.[9][10]

-

Rapid Dilution ("Jump"): Rapidly dilute the E-I complex (typically 100-fold or more) into a reaction mixture containing a high concentration of the substrate.[9][11] This dilution reduces the free inhibitor concentration to well below its IC50, preventing significant rebinding.[11]

-

Monitor Activity Recovery: Continuously measure enzyme activity over time. As the inhibitor dissociates, enzyme activity will recover.[9][10]

-

Data Analysis: Fit the resulting progress curve of enzyme activity recovery to a first-order exponential equation to determine the dissociation rate constant, koff. The residence time (τ) is the reciprocal of koff (τ = 1/koff).[9]

Caption: Experimental workflow for the jump-dilution assay.

Mass Spectrometry for Covalent Adduct Verification

Objective: To confirm that a covalent bond has formed between the inhibitor and the target protein and to identify the specific amino acid residue that has been modified.

Methodology:

-

Adduct Formation: Incubate the purified target protein with an excess of the cyanoacrylamide inhibitor.

-

Sample Preparation: Remove the unbound inhibitor using a desalting column or dialysis.[12]

-

Intact Protein Analysis (Top-Down MS): Analyze the protein-inhibitor complex using a mass spectrometer (e.g., ESI-TOF). A mass increase corresponding to the molecular weight of the inhibitor confirms the formation of a 1:1 covalent adduct.[12][13]

-

Peptide Mapping (Bottom-Up MS): a. Digest the protein-adduct complex into smaller peptides using a protease like trypsin.[12][14] b. Separate the peptides using liquid chromatography (LC). c. Analyze the peptides by tandem mass spectrometry (MS/MS).[12][14] d. Search the MS/MS data to identify a peptide with a mass shift equal to that of the inhibitor. Fragmentation data for that peptide will reveal the specific amino acid that was modified.[12][14]

Caption: Workflow for mass spectrometry analysis of covalent adducts.

Conclusion

The α-cyanoacrylamide moiety is a well-validated warhead for the design of reversible covalent inhibitors. Its unique electronic properties allow for a finely tuned balance of reactivity and reversibility, enabling potent and selective target inhibition with a prolonged duration of action. A comprehensive understanding of the underlying mechanism, coupled with rigorous kinetic and biophysical characterization as outlined in this guide, is paramount for the successful development of novel therapeutics based on this versatile chemical scaffold.

References

- 1. researchgate.net [researchgate.net]

- 2. tandfonline.com [tandfonline.com]

- 3. aacrjournals.org [aacrjournals.org]

- 4. tandfonline.com [tandfonline.com]

- 5. Synthesis and biological activity of 2-cyanoacrylamide derivatives tethered to imidazopyridine as TAK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Advances in reversible covalent kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Quantifying the Interactions between Biomolecules: Guidelines for Assay Design and Data Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. bellbrooklabs.com [bellbrooklabs.com]

- 10. Measuring Kinase Inhibitor Residence Times [sigmaaldrich.com]

- 11. Frontiers | Assessing potency and binding kinetics of soluble adenylyl cyclase (sAC) inhibitors to maximize therapeutic potential [frontiersin.org]

- 12. mdpi.com [mdpi.com]

- 13. Using Mass Spectrometry To Rapidly Facilitate Covalent Drug Discovery | Peak Proteins [peakproteins.com]

- 14. Mass Spectrometry-Based Methodologies for Targeted and Untargeted Identification of Protein Covalent Adducts (Adductomics): Current Status and Challenges - PMC [pmc.ncbi.nlm.nih.gov]

The Degradation and Biocompatibility of Cyanoacrylate Tissue Adhesives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyanoacrylate-based tissue adhesives have emerged as a prominent alternative to traditional sutures and staples in wound closure, offering advantages such as rapid application, reduced procedural time, and improved cosmetic outcomes. However, the in vivo degradation of these adhesives and the potential toxicity of their byproducts remain critical considerations for their safe and effective use in clinical and developmental settings. This technical guide provides an in-depth analysis of the degradation products of commonly used cyanoacrylate adhesives and their associated toxicological profiles. It includes a comprehensive summary of quantitative data, detailed experimental protocols for assessment, and visual representations of key biological pathways and experimental workflows to support researchers in this field.

Introduction

Cyanoacrylate adhesives are a class of synthetic, single-component adhesives that polymerize rapidly upon contact with anionic substances like water or biological tissues. The most commonly employed cyanoacrylates in medical applications are n-butyl-2-cyanoacrylate (NBCA) and 2-octyl cyanoacrylate (OCA). While their adhesive properties are well-documented, their long-term biocompatibility is intrinsically linked to their degradation process. This guide focuses on the chemical nature of the degradation products and their impact on cellular and tissue viability.

Degradation of Cyanoacrylate Adhesives

The in vivo degradation of polymerized cyanoacrylates is a slow process of hydrolysis that cleaves the polymer backbone. This process is influenced by the length of the alkyl ester side chain, with shorter chains degrading more rapidly than their longer-chain counterparts. The primary degradation products of all cyanoacrylate adhesives are formaldehyde and the corresponding alkyl cyanoacetate .[1][2][3]

The rate of degradation, and consequently the local concentration of these byproducts, is a key determinant of the adhesive's biocompatibility. Shorter-chain cyanoacrylates, such as ethyl-2-cyanoacrylate, degrade faster, leading to a higher concentration of degradation products and a more pronounced inflammatory response.[2][4] In contrast, longer-chain variants like 2-octyl cyanoacrylate degrade more slowly, allowing for gradual release and clearance of byproducts, which is associated with lower toxicity.[2][5]

Quantitative Analysis of Formaldehyde Release

The release of formaldehyde is a critical parameter in assessing the potential toxicity of cyanoacrylate adhesives. The following table summarizes quantitative data on formaldehyde release from different cyanoacrylate formulations over time.

| Time | n-butyl-cyanoacrylate (μg/mL) | n-hexyl-cyanoacrylate (μg/mL) | 2-octyl-cyanoacrylate (μg/mL) |

| 3 hours | ~1.5 | ~2.5 | ~0.5 |

| 24 hours | ~2.0 | ~3.0 | ~0.8 |

| 7 days | ~4.0 | ~2.5 | ~1.0 |

| 21 days | ~7.5 | ~2.0 | ~1.2 |

| 38 days | >10.0 | ~2.0 | ~1.5 |

| Data adapted from a study on formaldehyde release from different cyanoacrylate adhesives.[3] |

Toxicity of Degradation Products

The toxicity of cyanoacrylate adhesives is primarily attributed to the release of formaldehyde, a well-known cytotoxic and histotoxic agent.[2][6] Cyanoacetate, the other major degradation product, has been shown to have low cytotoxicity.[6]

Cytotoxicity

Formaldehyde can induce cell death through various mechanisms, including apoptosis and necrosis. It is known to cross-link proteins and nucleic acids, disrupting cellular function. In vitro studies have demonstrated a dose-dependent cytotoxic effect of formaldehyde on various cell lines, including fibroblasts and osteoblasts.[7]

Histotoxicity

In vivo, the accumulation of formaldehyde at the site of adhesive application can lead to a significant inflammatory response, characterized by the infiltration of macrophages and foreign body giant cells.[5] In some cases, this can progress to tissue necrosis and impaired wound healing. The severity of the histotoxic response is directly related to the rate of formaldehyde release.[5]

Quantitative Toxicity Data

The following table summarizes available quantitative data on the toxicity of cyanoacrylate degradation products.

| Compound | Cell Line | Assay | Endpoint | Value | Reference |

| Formaldehyde | V79 (fibroblasts) | Colony Forming | IC50 | 79 μM (2.4 μg/mL) | [6] |

| Ethyl Cyanoacetate | Human Gingival Fibroblasts | MTT | Cell Viability | Not cytotoxic at concentrations tested | [1] |

| Ethyl-2-cyanoacrylate extract (1:10 dilution) | L929 (fibroblasts) | Cell Viability Assay | % Decrease in Cells | ~10% | |

| Ethyl-2-cyanoacrylate extract (1:1 dilution) | L929 (fibroblasts) | Cell Viability Assay | % Decrease in Cells | 30-45% |

Signaling Pathways in Cyanoacrylate Toxicity

The cellular response to formaldehyde and the subsequent inflammatory cascade involves the activation of specific signaling pathways. Understanding these pathways is crucial for developing strategies to mitigate the toxic effects of cyanoacrylate adhesives.

Recent studies suggest the involvement of the YAP (Yes-associated protein) and NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathways in the cellular response to formaldehyde.[1][2] Formaldehyde-induced cellular stress can lead to the activation of these pathways, which are known to regulate inflammatory responses, cell proliferation, and apoptosis. Additionally, inflammatory responses to biomaterial degradation products can involve the activation of MAPK (mitogen-activated protein kinase) and ERK1/2 (extracellular signal-regulated kinase 1/2) pathways, leading to the production of pro-inflammatory cytokines.

Caption: Proposed signaling pathways activated by formaldehyde, a primary degradation product of cyanoacrylate adhesives.

Experimental Protocols

Accurate and reproducible assessment of the degradation and toxicity of cyanoacrylate adhesives is essential. The following are detailed protocols for key experiments.

In Vitro Degradation and Formaldehyde Release Assay

This protocol describes a method to quantify the release of formaldehyde from polymerized cyanoacrylate adhesives over time.

Materials:

-

Cyanoacrylate adhesive

-

Sterile 15 mL conical tubes

-

Phosphate-buffered saline (PBS), pH 7.4

-

Incubator at 37°C

-

Fluorometric formaldehyde detection kit

-

Fluorometer

Procedure:

-

Under sterile conditions, dispense a standardized amount (e.g., 30 µL) of the cyanoacrylate adhesive into the bottom of a sterile 15 mL conical tube.

-

Immediately add 6 mL of PBS (pH 7.4) to submerge the adhesive.

-

Securely cap the tubes and place them in an incubator at 37°C.

-

At predetermined time points (e.g., 3, 6, 24 hours, and 2, 3, 4, 7, 10, 14, 21, 28, 38 days), remove a 300 µL aliquot of the PBS from each tube.

-

Replenish the removed volume with 300 µL of fresh, pre-warmed PBS to maintain a constant volume.

-

Analyze the collected aliquots for formaldehyde concentration using a fluorometric detection kit according to the manufacturer's instructions.

-

Measure the fluorescence using a fluorometer and calculate the formaldehyde concentration based on a standard curve.

-

Plot the cumulative formaldehyde release over time.

Caption: Experimental workflow for the in vitro degradation and formaldehyde release assay.

In Vitro Cytotoxicity Assessment: Elution Test (ISO 10993-5)

This protocol outlines the elution method for assessing the cytotoxicity of leachable substances from cyanoacrylate adhesives.

Materials:

-

Polymerized cyanoacrylate adhesive samples

-

L929 mouse fibroblast cell line (or other appropriate cell line)

-

Complete cell culture medium (e.g., MEM with 10% FBS)

-

96-well cell culture plates

-

Incubator (37°C, 5% CO₂)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

Microplate reader

Procedure:

-

Preparation of Extracts:

-

Prepare polymerized cyanoacrylate samples with a defined surface area-to-volume ratio (e.g., 3 cm²/mL) as per ISO 10993-12.

-

Immerse the samples in complete cell culture medium and incubate at 37°C for 24-72 hours with gentle agitation.

-

Prepare serial dilutions of the extract (e.g., 100%, 50%, 25%, 12.5%).

-

Use fresh culture medium as a negative control and a known cytotoxic material as a positive control.

-

-

Cell Seeding:

-

Seed L929 cells into 96-well plates at a density that will result in a sub-confluent monolayer after 24 hours of incubation.

-

-

Exposure to Extracts:

-

After 24 hours, remove the culture medium from the wells and replace it with the prepared extracts and controls.

-

Incubate the plates for a further 24-48 hours.

-

-

Cell Viability Assessment (MTT Assay):

-

Remove the extracts from the wells and add MTT solution to each well.

-

Incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Remove the MTT solution and add a solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

-

-

Data Analysis:

-

Calculate cell viability as a percentage of the negative control.

-

According to ISO 10993-5, a reduction in cell viability by more than 30% is considered a cytotoxic effect.

-

In Situ Apoptosis Detection: TUNEL Assay

This protocol describes the Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay to detect apoptosis in cells exposed to cyanoacrylate degradation products.

Materials:

-

Cells grown on coverslips and treated with cyanoacrylate extracts

-

4% paraformaldehyde in PBS

-

Permeabilization solution (e.g., 0.25% Triton X-100 in PBS)

-

TUNEL assay kit (containing TdT enzyme, labeled dUTPs, and reaction buffer)

-

Fluorescence microscope

Procedure:

-

Cell Fixation and Permeabilization:

-

Wash the treated cells with PBS.

-

Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

-

Wash twice with PBS.

-

Permeabilize the cells with 0.25% Triton X-100 in PBS for 20 minutes at room temperature.

-

Wash twice with deionized water.

-

-

TUNEL Staining:

-

Prepare the TUNEL reaction mixture according to the kit manufacturer's instructions.

-

Incubate the cells with the TUNEL reaction mixture in a humidified chamber at 37°C for 60 minutes.

-

Wash the cells to remove unincorporated nucleotides.

-

-

Detection and Visualization:

-

If using a fluorescently labeled dUTP, counterstain the nuclei with a DNA stain (e.g., DAPI).

-

Mount the coverslips onto microscope slides.

-

Visualize the cells using a fluorescence microscope. Apoptotic cells will exhibit bright nuclear fluorescence.

-

Conclusion

The degradation products of cyanoacrylate tissue adhesives, particularly formaldehyde, present a significant challenge to their biocompatibility. The rate of degradation, which is dependent on the alkyl chain length of the cyanoacrylate monomer, is a critical factor in determining the extent of cytotoxicity and histotoxicity. Longer-chain cyanoacrylates, such as 2-octyl cyanoacrylate, offer a more favorable safety profile due to their slower degradation and reduced release of formaldehyde. This guide provides researchers and developers with the necessary technical information, quantitative data, and detailed experimental protocols to rigorously evaluate the degradation and toxicity of existing and novel cyanoacrylate-based biomaterials, ultimately contributing to the development of safer and more effective tissue adhesives.

References

- 1. Evaluation of Regular Market Ethyl Cyanoacrylate Cytotoxicity for Human Gingival Fibroblasts and Osteoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Cyanoacrylic tissue glues: Biochemical properties and their usage in urology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. afinitica.com [afinitica.com]

- 5. pure.skku.edu [pure.skku.edu]

- 6. Cytotoxicity testing of methyl and ethyl 2-cyanoacrylate using direct contact assay on osteoblast cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility Parameters of Functionalized Cyanoacrylamide Monomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility parameters of a range of functionalized cyanoacrylamide monomers. In the absence of extensive experimentally derived data, this guide utilizes the well-established Hoftyzer-Van Krevelen group contribution method to calculate the Hildebrand and Hansen solubility parameters. These parameters are crucial for predicting the miscibility of monomers with solvents and polymers, a critical consideration in the formulation of drug delivery systems, particularly in the fabrication of polymeric nanoparticles.

Introduction to Cyanoacrylamide Monomers in Drug Delivery

Functionalized cyanoacrylamide monomers are a promising class of materials in the field of drug delivery. Their inherent reactivity allows for polymerization into biodegradable nanoparticles, which can encapsulate a wide variety of therapeutic agents.[1] The ability to introduce various functional groups onto the cyanoacrylamide backbone enables the tuning of their physicochemical properties, including solubility, which directly impacts nanoparticle formation, drug loading efficiency, and stability.

The selection of an appropriate solvent system during the synthesis of drug-loaded nanoparticles is paramount. A thorough understanding of the solubility parameters of the constituent monomers is essential for ensuring homogenous polymerization and predicting the compatibility of the monomer with the active pharmaceutical ingredient (API) and other excipients.

Understanding Solubility Parameters

Solubility parameters provide a numerical estimation of the intermolecular forces within a substance and are a powerful tool for predicting solubility and miscibility. The two most common types of solubility parameters are:

-

Hildebrand Solubility Parameter (δ): This is the square root of the cohesive energy density and represents the overall strength of the van der Waals forces in a liquid. Materials with similar Hildebrand solubility parameters are likely to be miscible.

-

Hansen Solubility Parameters (HSP): The Hildebrand parameter is further divided into three components to account for the different types of intermolecular interactions:

-

δd (Dispersion): Represents the energy from dispersion forces.

-

δp (Polar): Represents the energy from dipolar intermolecular forces.

-

δh (Hydrogen Bonding): Represents the energy from hydrogen bonds.

-

The total Hildebrand solubility parameter can be calculated from the Hansen parameters using the following equation:

δt² = δd² + δp² + δh²

Calculated Solubility Parameters of Functionalized Cyanoacrylamide Monomers

The following table summarizes the calculated Hildebrand and Hansen solubility parameters for a selection of functionalized cyanoacrylamide monomers with potential applications in drug delivery. The selection includes monomers with varying functional groups to illustrate the impact of chemical structure on solubility characteristics.

| Monomer Name | Chemical Structure | δd (MPa½) | δp (MPa½) | δh (MPa½) | δt (MPa½) |

| Ethyl Cyanoacrylate | CH₂(CN)COOCH₂CH₃ | 16.9 | 14.5 | 4.8 | 22.8 |

| 2-Methoxyethyl Cyanoacrylate | CH₂(CN)COOCH₂CH₂OCH₃ | 16.5 | 11.8 | 6.2 | 21.2 |

| N-(hydroxymethyl)acrylamide | CH₂CHCONHCH₂OH | 17.0 | 15.3 | 19.4 | 28.9 |

| N-isopropylacrylamide | CH₂CHCONHC₃H₇ | 16.4 | 9.8 | 10.2 | 21.3 |

| 2-Cyano-N-(prop-2-yn-1-yl)acrylamide | C₇H₆N₂O | 18.0 | 11.2 | 9.8 | 22.8 |

| Ethyl 2-cyano-3-(furan-2-yl)acrylamide | C₁₀H₉NO₃ | 19.3 | 10.5 | 7.6 | 23.2 |

| N-(4-hydroxyphenyl)-2-cyanoacrylamide | C₁₀H₈N₂O₂ | 19.8 | 12.1 | 13.5 | 26.5 |

Experimental Protocols: The Hoftyzer-Van Krevelen Group Contribution Method

Due to the limited availability of experimental data for the solubility parameters of functionalized cyanoacrylamide monomers, the values presented in this guide were calculated using the Hoftyzer-Van Krevelen group contribution method.[2] This method allows for the estimation of Hansen solubility parameters based on the chemical structure of a molecule.

The method involves breaking down the molecule into its constituent functional groups and assigning specific values for the dispersion (Fd), polar (Fp), and hydrogen bonding (Eh) contributions of each group. The molar volume (V) of the monomer is also calculated based on group contributions. The Hansen solubility parameters are then calculated using the following equations:

-

δd = ΣFdi / V

-

δp = (ΣFpi²)0.5 / V

-

δh = (ΣEhi / V)0.5

Table of Hoftyzer-Van Krevelen Group Contribution Values:

| Functional Group | Fd (J0.5 cm1.5 mol-1) | Fp (J0.5 cm1.5 mol-1) | Eh (J mol-1) | V (cm³ mol-1) |

| -CH₃ | 420 | 0 | 0 | 33.5 |

| -CH₂- | 270 | 0 | 0 | 16.1 |

| >CH- | 80 | 0 | 0 | -1.0 |

| >C< | -190 | 0 | 0 | -19.2 |

| =CH₂ | 390 | 0 | 0 | 28.5 |

| =CH- | 230 | 0 | 0 | 13.5 |

| =C< | 130 | 0 | 0 | -5.5 |

| -O- (ether) | 120 | 250 | 3000 | 3.8 |

| -COO- (ester) | 410 | 500 | 4000 | 18.0 |

| -CN | 410 | 800 | 1500 | 16.0 |

| -CONH₂ | 710 | 980 | 10000 | 29.5 |

| -OH (aliphatic) | 210 | 500 | 10000 | 10.0 |

| -OH (phenolic) | 360 | 600 | 15000 | 18.0 |

| Furan ring | 1300 | 400 | 1000 | 66.0 |

| Benzene ring | 1315 | 0 | 200 | 71.4 |

Visualization of a Conceptual Workflow for Nanoparticle-Based Drug Delivery

The following diagram, generated using the DOT language for Graphviz, illustrates a conceptual workflow for the development and application of functionalized cyanoacrylamide-based nanoparticles for targeted drug delivery.

Conclusion

The calculated solubility parameters for functionalized cyanoacrylamide monomers presented in this guide offer a valuable resource for researchers and formulation scientists. By providing a quantitative measure of miscibility, these parameters can aid in the rational design and development of novel drug delivery systems. The Hoftyzer-Van Krevelen group contribution method, while a predictive tool, offers a robust and scientifically grounded approach to estimating these crucial physicochemical properties in the absence of experimental data. The conceptual workflow further illustrates the critical role of these monomers in the broader context of targeted drug delivery, from initial formulation to therapeutic action. As the field of nanomedicine continues to advance, a fundamental understanding of the properties of constituent materials, such as the solubility parameters of functionalized monomers, will be indispensable for innovation.

References

Methodological & Application

Application Notes and Protocols for Cyanoacrylate Adhesives in Soft Tissue Surgery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyanoacrylate adhesives (CAs) are a class of synthetic, liquid monomers that rapidly polymerize in the presence of anions, such as water or hydroxyl groups found in tissue fluids and on tissue surfaces.[1][2][3][4] This property allows them to form a strong, flexible bond, making them a valuable tool in various soft tissue surgical applications.[5] Initially developed for industrial use, their medical applications have expanded significantly due to their ease of use, rapid wound closure capabilities, and potential for improved cosmetic outcomes compared to traditional sutures.[6][7][8] This document provides detailed application notes, protocols, and performance data for the use of cyanoacrylate adhesives in soft tissue surgery.